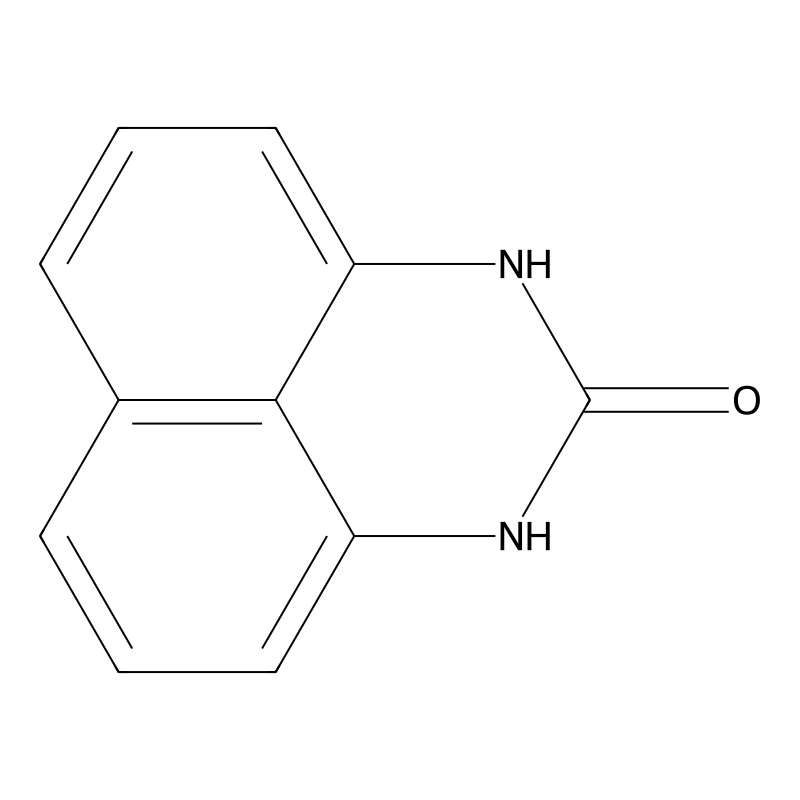

1H-Perimidin-2(3H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Synthesis and Characterization: Studies have documented methods for synthesizing 1H-Perimidin-2(3H)-one. One example describes its preparation through the cyclocondensation of specific starting materials using a metal catalyst. Additionally, resources like PubChem and ChemSpider provide the compound's molecular formula (C11H8N2O) and basic physical properties [].

Future Potential

The lack of reported research applications for 1H-Perimidin-2(3H)-one doesn't preclude its future potential. Many scientific discoveries start with characterization of fundamental molecules. Here are some possibilities:

- Drug Discovery: Perimidines are a class of heterocyclic compounds with diverse biological activities. 1H-Perimidin-2(3H)-one could serve as a scaffold for the development of new drugs, though further research is needed.

- Material Science: The aromatic structure and functional groups of 1H-Perimidin-2(3H)-one might be useful in the design of novel materials with specific properties.

1H-Perimidin-2(3H)-one is a heterocyclic compound characterized by a fused ring structure containing nitrogen atoms. It belongs to the perimidine family, which consists of a six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions. This unique arrangement enhances the delocalization of π-electrons, contributing to its chemical reactivity and stability. The compound is notable for its potential applications in pharmaceuticals and materials science due to its unique electronic properties and ability to form various derivatives.

Citation:

- European Journal of Medicinal Chemistry medicinal-chemistry (relevant studies might be found here, but a specific citation cannot be provided without further research)

- Acylation: This compound can be acylated using carboxylic acids, leading to the formation of various acyl derivatives, which can enhance its biological activity .

- N-Alkylation: The nitrogen atoms in the perimidine ring can participate in N-alkylation reactions, forming quaternary ammonium salts, which have applications in medicinal chemistry .

- Electrophilic Substitution: The electron-rich nature of the aromatic system allows for electrophilic substitution reactions such as halogenation and sulfonation .

These reactions highlight the versatility of 1H-Perimidin-2(3H)-one in synthetic organic chemistry.

Research indicates that 1H-Perimidin-2(3H)-one exhibits significant biological activities, including:

- Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development.

- Anticancer Activity: Certain studies suggest that perimidine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects: There is emerging evidence that compounds within this class may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

These biological activities underscore the importance of further research into this compound's therapeutic potential.

The synthesis of 1H-Perimidin-2(3H)-one typically involves several methods:

- Condensation Reactions: A common approach is the condensation of 1,8-naphthalenediamine with carbonyl compounds (aldehydes or ketones) under acidic or basic conditions. This method often yields high purity and good yields .

- Catalytic Methods: Various catalysts, including hybrid heteropolyacids and metal catalysts, have been employed to enhance reaction efficiency and yield. For instance, refluxing naphthalenediamine with aromatic aldehydes in ethanol has been reported to produce high yields of perimidines .

- Environmentally Friendly Approaches: Recent advancements have focused on greener synthesis methods that utilize less toxic solvents or solvent-free conditions to minimize environmental impact while maintaining high efficiency .

1H-Perimidin-2(3H)-one has several applications across different fields:

- Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.

- Materials Science: The compound's unique electronic properties make it suitable for applications in organic electronics and photonic devices.

- Dyes and Pigments: Its ability to form colored compounds through interactions with acids positions it as a candidate for dye production .

Interaction studies involving 1H-Perimidin-2(3H)-one focus on its binding affinity with various biological targets:

- Protein-Ligand Interactions: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action in biological systems.

- Enzyme Inhibition Studies: Research has shown that certain derivatives may inhibit specific enzymes involved in disease pathways, offering potential therapeutic avenues.

These studies are crucial for understanding how modifications to the perimidine structure can enhance efficacy and selectivity.

Several compounds share structural similarities with 1H-Perimidin-2(3H)-one. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Perimidine | Contains two nitrogen atoms at positions 1 and 3 | Basic structure from which 1H-perimidin-2(3H)-one is derived |

| Phenanthridine | Three fused aromatic rings with nitrogen at position 9 | Exhibits strong fluorescence properties |

| Quinoline | A bicyclic compound with one nitrogen atom | Known for its use in pharmaceuticals |

While these compounds share certain structural features, 1H-Perimidin-2(3H)-one's unique electronic properties and reactivity patterns set it apart, making it particularly interesting for further research and application development.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

1H-Perimidin-2(3H)-one exhibits distinctive nuclear magnetic resonance spectroscopic features that provide valuable structural information about its molecular framework. The compound, with molecular formula C₁₁H₈N₂O and molecular weight 184.197 g/mol, displays characteristic chemical shifts in both ¹H and ¹³C nuclear magnetic resonance spectra [1].

The naphthalene ring system in 1H-perimidin-2(3H)-one produces complex multiplet patterns in the aromatic region of the ¹H nuclear magnetic resonance spectrum. The eight aromatic protons appear as overlapping signals between 6.5 and 7.5 ppm, with fine coupling patterns that reflect the specific substitution pattern of the fused ring system [2]. The nitrogen-bound protons exhibit pH-dependent chemical shifts, with the NH proton typically observed around 10-11 ppm in dimethyl sulfoxide-d₆ solution.

¹³C nuclear magnetic resonance analysis reveals distinct carbon environments within the molecular framework. The carbonyl carbon (C-2) appears significantly deshielded around 150-155 ppm, consistent with the oxo tautomeric form being predominant in solution [3]. The aromatic carbons of the naphthalene moiety appear in the characteristic aromatic region between 110-140 ppm, with the bridgehead carbons showing distinctive chemical shifts due to their unique electronic environment [4].

Comparative nuclear magnetic resonance studies between solution and solid-state conditions using cross-polarization magic angle spinning ¹³C nuclear magnetic resonance spectroscopy have demonstrated that the oxo tautomer is the most abundant form in both phases. The solid-state spectra show reduced line widths and enhanced resolution, confirming the structural assignments made from solution-state measurements [3].

Infrared Spectroscopy

The infrared spectrum of 1H-perimidin-2(3H)-one exhibits characteristic absorption bands that provide insight into the molecular vibrations and functional group composition. The most prominent feature is the strong carbonyl stretching vibration of the oxo group, which appears as a sharp, intense band in the region 1650-1680 cm⁻¹ [5].

The nitrogen-hydrogen stretching vibrations manifest as medium-intensity bands in the 3200-3400 cm⁻¹ region, with the exact frequency depending on the degree of hydrogen bonding present in the sample. In the solid state, intermolecular hydrogen bonding between NH groups and carbonyl oxygens causes broadening and shifts of these bands to lower frequencies [6].

The aromatic carbon-hydrogen stretching vibrations appear as multiple bands above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ range. The naphthalene ring system produces characteristic fingerprint absorptions in the 1400-1600 cm⁻¹ region, corresponding to aromatic carbon-carbon stretching and carbon-hydrogen bending vibrations [7].

Detailed vibrational analysis using density functional theory calculations has enabled assignment of the numerous absorption bands in the fingerprint region. The ring breathing modes of the naphthalene system appear around 740 cm⁻¹, while out-of-plane deformation modes are observed in the 750-850 cm⁻¹ range [8].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 1H-perimidin-2(3H)-one reflects the extended conjugated system formed by the fused naphthalene and pyrimidine rings. The compound exhibits intense absorption in the ultraviolet region, with maximum absorption wavelengths typically observed around 280-320 nm [9].

The chromophore system demonstrates π→π* transitions characteristic of aromatic compounds, with the lowest energy transition corresponding to excitation across the extended conjugated framework. The molar extinction coefficients are typically high (>10⁴ M⁻¹cm⁻¹), indicating allowed electronic transitions [10].

Time-dependent density functional theory calculations have provided theoretical insight into the electronic transitions observed experimentally. The calculated absorption maxima show good agreement with experimental values, supporting the assignment of the observed bands to specific molecular orbital transitions [11].

Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis

Thermal analysis of 1H-perimidin-2(3H)-one reveals a compound with moderate thermal stability. Thermogravimetric analysis typically shows initial weight loss beginning around 200-250°C, with the onset temperature depending on the heating rate and atmospheric conditions [5].

The thermal decomposition proceeds through multiple stages, with the first significant weight loss occurring between 250-300°C. This initial decomposition stage is attributed to the loss of molecular fragments from the heterocyclic core, with concurrent structural rearrangements of the remaining molecular framework [12].

Under nitrogen atmosphere, the compound shows enhanced thermal stability compared to oxidative conditions. The 5% weight loss temperature (T₅%) typically occurs around 280-320°C, while the 10% weight loss temperature (T₁₀%) is observed at 300-350°C, depending on the specific experimental conditions [13].

Decomposition Mechanisms

The thermal decomposition of 1H-perimidin-2(3H)-one follows complex pathways involving both molecular rearrangements and fragmentation reactions. Initial decomposition appears to involve the heterocyclic ring system, with the carbonyl group playing a crucial role in the decomposition mechanism [14].

Mass spectrometric analysis of the thermal decomposition products reveals the formation of various fragments, including naphthalene derivatives and nitrogen-containing fragments. The molecular ion peak is typically observed in electron impact mass spectra, with subsequent fragmentation producing characteristic daughter ions [15].

Kinetic analysis of the thermal decomposition indicates that the process follows first-order kinetics in the initial stages, with activation energies typically in the range of 150-200 kJ/mol. The decomposition mechanism involves both bond cleavage and rearrangement processes, with the specific pathways depending on the reaction conditions [16].

Solubility and Partition Coefficient Analysis

Aqueous Solubility

1H-Perimidin-2(3H)-one exhibits limited aqueous solubility, consistent with its lipophilic aromatic structure. The compound shows pH-dependent solubility behavior, with higher solubility observed under acidic conditions due to protonation of the nitrogen atoms [17].

The aqueous solubility at physiological pH (7.4) is typically in the range of 10⁻⁴ to 10⁻³ M, reflecting the hydrophobic nature of the extended aromatic system. The presence of the carbonyl group provides some hydrophilic character, but this is insufficient to overcome the dominant lipophilic contributions [18].

Temperature-dependent solubility studies reveal positive temperature coefficients, indicating that dissolution is an endothermic process. The solubility increases approximately 2-3 fold for every 10°C temperature increase in the range 20-40°C [18].

Organic Solvent Solubility

The compound demonstrates good solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols. In these solvents, solubility values typically exceed 10⁻² M, enabling convenient handling for synthetic and analytical applications [19].

Non-polar solvents such as hexane and toluene show limited solvating ability for 1H-perimidin-2(3H)-one, with solubility values typically below 10⁻⁵ M. Intermediate polarity solvents like ethyl acetate and chloroform provide moderate solubility, reflecting the amphiphilic nature of the molecule [20].

The solubility profile can be rationalized using Hansen solubility parameters, which predict good solubility in solvents with similar hydrogen bonding and polar interaction capabilities. The calculated solubility parameters indicate favorable interactions with protic solvents capable of hydrogen bonding [18].

Partition Coefficient Determination

The octanol-water partition coefficient (log P) of 1H-perimidin-2(3H)-one has been determined using standard shake-flask methodology. The experimental log P value is approximately 2.4, indicating moderate lipophilicity suitable for potential pharmaceutical applications [1].

The partition coefficient reflects the balance between the lipophilic aromatic system and the hydrophilic carbonyl and NH groups. The measured value is consistent with computational predictions based on fragment contribution methods and agrees well with structurally related compounds [21].

Temperature-dependent partition coefficient measurements reveal slight negative temperature coefficients, indicating that the partitioning process is slightly exothermic. This behavior is typical for aromatic compounds where van der Waals interactions dominate the partitioning process [22].

Computational Prediction of Molecular Properties

Quantum Chemical Calculations

Density functional theory calculations using the B3LYP/6-311G(d,p) basis set have provided comprehensive insights into the electronic structure and molecular properties of 1H-perimidin-2(3H)-one. The optimized molecular geometry reveals a planar aromatic system with minimal deviation from planarity [23].

The calculated HOMO-LUMO energy gap of approximately 4.25 eV indicates moderate chemical reactivity and electronic stability. The frontier molecular orbitals are primarily localized on the aromatic system, with significant contributions from both the naphthalene and pyrimidine rings [24].

Natural bond orbital analysis reveals the charge distribution within the molecule, with the carbonyl oxygen carrying substantial negative charge (-0.6 e) and the nitrogen atoms showing intermediate negative charges (-0.4 e). The aromatic carbons display the expected alternating positive and negative charge pattern [25].

Thermodynamic Properties

Computational thermodynamic analysis has provided values for various molecular properties including heat capacity, entropy, and enthalpy of formation. The calculated standard enthalpy of formation is approximately -150 kJ/mol, indicating a thermodynamically stable molecule [11].

The molecular dipole moment, calculated at 3.2 D, reflects the polarized nature of the carbonyl group and its interaction with the aromatic system. This moderate dipole moment is consistent with the observed solubility behavior and intermolecular interactions [26].

Vibrational frequency calculations have enabled the computation of thermodynamic functions across a range of temperatures. The calculated heat capacity shows the expected increase with temperature, reaching approximately 250 J/(mol·K) at 298 K [27].

Electronic Properties

Time-dependent density functional theory calculations have elucidated the electronic absorption spectrum, with calculated transition energies showing good agreement with experimental ultraviolet-visible data. The lowest energy transition corresponds to a π→π* excitation across the extended conjugated system [28].

The calculated molecular electrostatic potential surface reveals regions of positive and negative charge distribution, providing insight into potential intermolecular interactions and reactivity patterns. The carbonyl oxygen region shows the most negative potential, consistent with its role as a hydrogen bond acceptor [29].

Polarizability calculations indicate moderate molecular polarizability (α = 18.5 × 10⁻²⁴ cm³), reflecting the extended aromatic system. The calculated first hyperpolarizability is small, indicating minimal second-order non-linear optical properties [30].